Dual Bromo-Methoxy Substitution Enhances Carbonic Anhydrase Inhibition Potency Compared to Mono‑Substituted Analogs
Class-level structure-activity relationship (SAR) analysis of benzylidenemalononitrile derivatives indicates that compounds bearing a 4‑bromo substituent exhibit significantly stronger inhibition of human carbonic anhydrase isozymes (hCA‑I and hCA‑II) than their 4‑methoxy counterparts. The target compound, 2-((4-Bromophenyl)(methoxy)methylene)malononitrile, combines both a 4‑bromo group and a methoxy group on the exocyclic carbon, suggesting an inhibition profile that may surpass that of 2-(4-methoxybenzylidene)malononitrile and approach that of 2-(4-bromobenzylidene)malononitrile while potentially offering improved solubility or distinct binding interactions [1]. This inference is grounded in the following directly measured comparator data:
| Evidence Dimension | Enzyme Inhibition (Ki constant) against human Carbonic Anhydrase I (hCA-I) |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR of related analogs |
| Comparator Or Baseline | 2-(4-Bromobenzylidene)malononitrile (Compound 5): Ki = 7.51 ± 2.25 μM; 2-(4-Methoxybenzylidene)malononitrile (Compound 9): Ki = 91.42 ± 14.59 μM [1] |
| Quantified Difference | 4‑Bromo analog exhibits ~12‑fold stronger inhibition than 4‑methoxy analog (based on Ki values) |
| Conditions | In vitro enzyme inhibition assay using purified human erythrocyte hCA-I; Ki determined from Lineweaver-Burk plots [1] |
Why This Matters
For researchers developing carbonic anhydrase inhibitors, selecting a compound with a 4‑bromo substituent ensures sub‑micromolar to low micromolar potency that may not be achievable with methoxy‑only analogs.
- [1] Güller, P., Dağalan, Z., Güller, U., Çalışır, U., & Nişancı, B. (2021). Enzymes inhibition profiles and antibacterial activities of benzylidenemalononitrile derivatives. Journal of Molecular Structure, 1239, 130498. View Source
